



# Application Notes & Protocols: Generation of a CHD5 Knockout Mouse Model Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	chd-5	
Cat. No.:	B606638	Get Quote

Audience: Researchers, scientists, and drug development professionals.

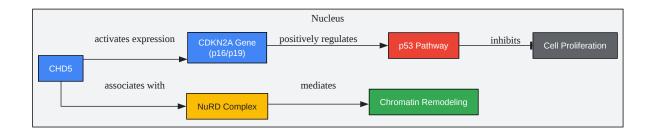
Introduction Chromodomain Helicase DNA Binding Protein 5 (CHD5) is a member of the CHD family of ATP-dependent chromatin remodelers.[1][2] It is a crucial protein involved in chromatin remodeling and gene transcription regulation.[3] CHD5 is predominantly expressed in the nervous system and testis.[2][4] Functionally, it is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a role in repressing transcription.[3][5][6] CHD5 has been identified as a potent tumor suppressor gene, often found deleted or epigenetically silenced in various cancers, including neuroblastoma, glioma, and cancers of the breast, colon, and lung.[1][2][6][7] Its tumor-suppressive functions are partly mediated through the positive regulation of the p53/TP53 pathway via CDKN2A, which helps prevent cell proliferation.[3] Furthermore, CHD5 is vital for neuronal differentiation during nervous system development and is implicated in neurodevelopmental syndromes.[1][3][5]

Generating a CHD5 knockout (KO) mouse model provides an invaluable in vivo system to dissect its physiological roles in development, tumorigenesis, and neurological function. The CRISPR/Cas9 system offers a rapid, efficient, and precise method for creating such models by introducing targeted double-strand breaks (DSBs) that, upon repair by the error-prone non-homologous end joining (NHEJ) pathway, result in frame-shifting insertions or deletions (indels), effectively knocking out the gene.[8][9]



## **CHD5 Signaling Pathway and Regulatory Role**

CHD5 functions primarily by modulating chromatin structure to regulate gene expression. As part of the NuRD complex, it influences the accessibility of DNA to the transcriptional machinery. A key downstream pathway regulated by CHD5 is the p53 tumor suppressor pathway.



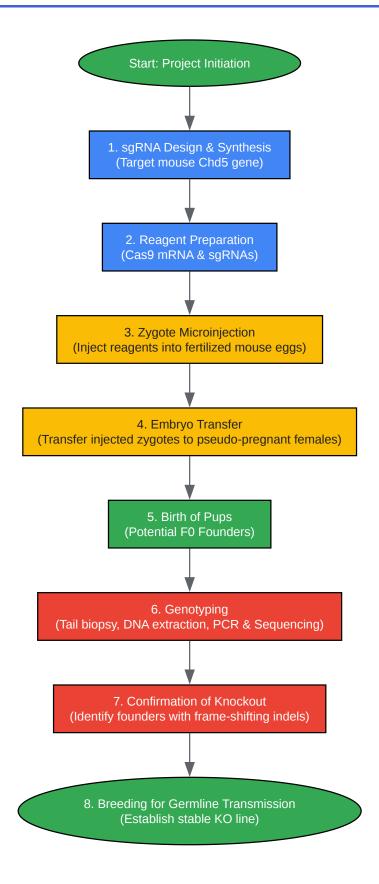
Click to download full resolution via product page

Caption: CHD5 associates with the NuRD complex and activates the p53 pathway.

## Experimental Workflow for Generating CHD5 KO Mice

The generation of a CHD5 knockout mouse model using CRISPR/Cas9 involves a series of sequential steps, from the initial design of guide RNAs to the final confirmation of the genetic modification in founder animals.





Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated generation of CHD5 knockout mice.



## **Data Presentation**

Quantitative data is essential for assessing the efficiency of the gene-editing process. The following tables provide examples of data generated during a typical CHD5 knockout project.

Table 1: Example sgRNA Designs for Mouse Chd5 Targeting Note: These are example sequences. Optimal sgRNAs should be selected using up-to-date design tools.

Target Exon	sgRNA Sequence (5' to 3')	PAM	On-Target Score	Off-Target Score
Exon 2	GCGGAGCUGC AGUACGGCAU	AGG	92	85
Exon 2	UCGCCGACGU GCUCAACCUG	GGG	88	91
Exon 4	GAGCAGCGCU UCGCCAAGAU	CGG	95	78

<sup>\*</sup>Scores are hypothetical, based on a 1-100 scale where higher is better, and represent predictions from sgRNA design software.[10][11]

Table 2: Example Genotyping Results for F0 Founder Pups

Pup ID	PCR Product Size (bp)	Sequencing Result	Genotype
F0-01	~350	Wild-Type Sequence	Wild-Type (+/+)
F0-02	~350, ~342	WT allele; 8 bp deletion allele	Mosaic (WT/-8bp)
F0-03	~350	Wild-Type Sequence	Wild-Type (+/+)
F0-04	~351, ~349	1 bp insertion allele; 1 bp deletion allele	Biallelic/Mosaic (+1bp/-1bp)
F0-05	~345	5 bp deletion allele	Mosaic (WT/-5bp)



## Experimental Protocols Protocol 1: sgRNA Design and Synthesis for Mouse Chd5 Gene

Objective: To design and synthesize highly efficient and specific single-guide RNAs (sgRNAs) targeting a critical exon of the mouse Chd5 gene to induce a frameshift mutation.

#### Materials:

- Computer with internet access
- Mouse genome reference sequence (e.g., GRCm39)
- sgRNA design software (e.g., IDT Custom gRNA Design Tool, Benchling, CHOPCHOP).[10]

### Methodology:

- Identify Target Region: Obtain the sequence for the mouse Chd5 gene from a database like Ensembl or NCBI. Target an early, constitutively expressed exon (e.g., Exon 2) to maximize the likelihood of generating a null allele.
- Find PAM Sites: Scan the target exon for Protospacer Adjacent Motif (PAM) sequences. For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG.
   [12]
- Design sgRNA Sequences: Use an online design tool to generate candidate sgRNA sequences. The tool will identify 20-nucleotide sequences directly upstream of a PAM site.
   [10]
- Evaluate and Select sgRNAs: The design tool will provide on-target efficacy and off-target potential scores for each candidate sgRNA.[13]
  - Select 2-3 sgRNAs with the highest on-target scores to maximize the chance of a successful knockout.[10]
  - Choose sgRNAs with high off-target scores (indicating fewer potential off-target binding sites) to minimize unintended mutations.[11]



• Synthesize sgRNAs: Order chemically synthesized, modified sgRNAs from a commercial vendor. Synthetic guides offer high purity and activity. Alternatively, generate sgRNAs via in vitro transcription from a DNA template.

## **Protocol 2: Zygote Microinjection**

Objective: To deliver the CRISPR/Cas9 ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA) into the cytoplasm of fertilized mouse zygotes.[14]

#### Materials:

- Superovulated female mice (e.g., C57BL/6J strain)
- Stud male mice
- Fertilized zygotes
- M2 medium
- SpCas9 protein
- Synthesized Chd5-targeting sgRNAs
- Microinjection microscope with manipulators
- Holding and injection pipettes
- Injection buffer (e.g., TE buffer, pH 7.5)

### Methodology:

- Harvest Zygotes: Mate superovulated female mice with stud males. The following morning, harvest fertilized zygotes from the oviducts of plugged females.
- Prepare Injection Mix:
  - On ice, prepare the RNP injection mix. A typical final concentration is 100 ng/μL of Cas9 protein and 50 ng/μL of sgRNA.



- Gently mix the components and incubate at 37°C for 10-15 minutes to allow RNP complex formation.
- Centrifuge the mix briefly to pellet any debris.
- Perform Microinjection:
  - Transfer a drop of M2 medium containing the zygotes onto a depression slide on the microscope stage.
  - Use a holding pipette to secure a zygote.
  - Load the injection mix into the injection pipette.
  - Carefully insert the injection pipette into the cytoplasm of the zygote and inject a small volume of the RNP mix.[15] The zygote should swell slightly.
  - Eject the injected zygote and move to the next one.
- Culture and Transfer:
  - After injection, transfer the surviving zygotes into fresh culture medium and incubate at 37°C.
  - Surgically transfer the viable two-cell stage embryos into the oviducts of pseudo-pregnant recipient female mice.[15]

## **Protocol 3: Genotyping of Founder Mice**

Objective: To identify founder mice (F0 generation) carrying mutations in the Chd5 gene.

#### Materials:

- Tail biopsies from 2-3 week old pups
- DNA extraction kit or lysis buffer (with Proteinase K)
- PCR primers flanking the sgRNA target site in Chd5



- Taq DNA polymerase and dNTPs
- Thermocycler
- Agarose gel electrophoresis system
- DNA sequencing service

## Methodology:

- Genomic DNA Extraction:
  - Collect a small tail tip (~1-2 mm) from each pup.
  - Extract genomic DNA using a commercial kit or by overnight digestion in a lysis buffer containing Proteinase K, followed by DNA precipitation.[16]
- PCR Amplification:
  - Design PCR primers that flank the sgRNA target region, amplifying a product of approximately 300-500 bp.
  - Perform PCR using the extracted genomic DNA as a template. Include wild-type and notemplate controls.[17]
  - PCR Cycling Conditions (Example):
    - Initial Denaturation: 95°C for 3 min
    - 35 Cycles:
      - Denaturation: 95°C for 30 sec
      - Annealing: 60°C for 30 sec
      - Extension: 72°C for 30 sec
    - Final Extension: 72°C for 5 min



## Analysis of Mutations:

- Run the PCR products on a 2-3% agarose gel. Pups with indels may show multiple bands or bands of a slightly different size compared to the wild-type control, although small indels are often not resolvable by standard gel electrophoresis.
- For definitive confirmation, purify the PCR products and send them for Sanger sequencing.
- Analyze the sequencing chromatograms. The presence of overlapping peaks downstream
  of the target site indicates a heterozygous or mosaic indel mutation. Deconvolution of the
  sequences (e.g., using online tools) can help identify the specific mutation.

#### Founder Selection:

- Identify founder mice with out-of-frame mutations (i.e., indels not divisible by three) that are predicted to lead to a premature stop codon and loss of protein function.
- These selected founders can then be bred to establish a stable CHD5 knockout mouse line.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The tumor suppressor Chd5 is induced during neuronal differentiation in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CHD5 in Human Cancers: 10 Years Later PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHD5 Gene: Function, Disorders, and Research [learn.mapmygenome.in]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. genecards.org [genecards.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]







- 7. Pan-Cancer Analysis Identifies CHD5 as a Potential Biomarker for Glioma [mdpi.com]
- 8. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology PMC [pmc.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 12. CRISPR: Guide to gRNA design Snapgene [snapgene.com]
- 13. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. boneandcancer.org [boneandcancer.org]
- 17. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- To cite this document: BenchChem. [Application Notes & Protocols: Generation of a CHD5
  Knockout Mouse Model Using CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b606638#generating-a-chd5-knockout-mousemodel]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com